3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide
Description
This compound is a benzamide derivative featuring two trifluoromethyl (CF₃) groups and a complex polyether-propyl linker. Its structure includes:
- Two aromatic benzamide cores substituted with CF₃ groups.
- Propoxy-phenoxy-propyl chains connecting the benzamide moieties, enhancing conformational flexibility.
- Amide linkages that facilitate hydrogen bonding and molecular recognition.
The trifluoromethyl groups contribute to enhanced metabolic stability and lipophilicity, while the ether linkages may influence solubility and pharmacokinetics. Notably, its mutagenicity profile is comparable to benzyl chloride, requiring careful handling .
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F6N2O4/c29-27(30,31)21-7-1-5-19(17-21)25(37)35-13-3-15-39-23-9-11-24(12-10-23)40-16-4-14-36-26(38)20-6-2-8-22(18-20)28(32,33)34/h1-2,5-12,17-18H,3-4,13-16H2,(H,35,37)(H,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSOKRIFAPTETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCOC2=CC=C(C=C2)OCCCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the trifluoromethylbenzoyl intermediate:
Amidation reaction: The trifluoromethylbenzoyl intermediate is then reacted with an amine to form the corresponding amide.
Etherification: The amide is further reacted with a phenol derivative to introduce the propoxyphenoxy group.
Final coupling: The resulting intermediate is coupled with another trifluoromethylbenzoyl derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where specific groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its trifluoromethyl groups impart unique properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its specific binding properties.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate specific biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
A. 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide Derivatives ()
- Key Differences :
- Hydroxy Group : The presence of a 2-hydroxy substituent on the benzamide ring enables chelation with metals, making these derivatives suitable for catalytic applications (e.g., C–H bond functionalization).
- Simpler Backbone : Lacks the polyether-propyl linker, reducing molecular weight (MW ≈ 280–320 g/mol vs. target compound’s ~550 g/mol) and conformational flexibility.
- Biological Activity : Hydrazone derivatives of this class are explored for antimicrobial and anticancer properties, but their toxicity profiles are less characterized compared to the target compound .
B. N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide and 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide ()
- Key Similarities :
- CF₃ Substitution : Both share the trifluoromethylbenzamide motif, enhancing hydrophobic interactions.
- H-Bonding : Exhibit strong N–H···O═C hydrogen bonds (6.0–8.0 kcal/mol) and weaker C–H···F interactions (−2.15 to −2.89 kcal/mol).
- Key Differences :
C. 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide ()
- Lack of Ether Linkages: Smaller size (MW = 280 g/mol) and rigidity compared to the target compound .
Challenges and Opportunities
- Synthesis : The target compound’s multi-step synthesis (amidation, etherification) is more complex than simpler CF₃-benzamides, impacting scalability .
- Solubility : High molecular weight and lipophilic CF₃ groups may limit aqueous solubility, necessitating formulation optimization.
- Safety : Mutagenicity risks underscore the need for structural modifications (e.g., replacing propoxy groups with PEG chains) .
Biological Activity
The compound 3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Chemical Formula
- Molecular Formula : C23H24F6N2O3
- Molecular Weight : 508.44 g/mol
Research indicates that compounds similar to 3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide may interact with various biological targets, including:
- Kinase Inhibition : Compounds in this class have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival.
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest activity against certain GPCRs, which are pivotal in numerous physiological processes and are common drug targets.
Pharmacological Studies
- Anticancer Activity :
- Inflammation Modulation :
Study on Antitumor Effects
A recent study explored the effects of a benzamide derivative on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .
In Vivo Efficacy
In vivo studies using mouse models demonstrated that administration of the compound led to significant tumor size reduction compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
